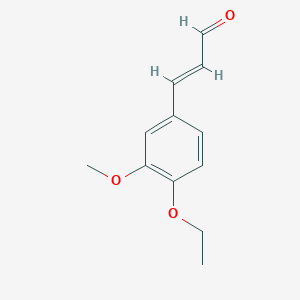
ethyl 2-(5-hydroxypyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, also known as EHPA, is an important organic compound used in a variety of scientific research applications. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. EHPA is an important intermediate in many organic synthesis reactions and is used in various fields such as pharmaceuticals, agrochemicals, and biochemistry. EHPA is also known for its ability to act as a catalyst in a variety of processes.
Applications De Recherche Scientifique
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is used extensively in scientific research due to its versatile properties. It is used as a catalyst in organic synthesis reactions, such as the synthesis of pyrimidine derivatives, and in the synthesis of various pharmaceuticals and agrochemicals. ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is also used in the synthesis of polymers, in the preparation of esters, and in the synthesis of various organic compounds.
Mécanisme D'action
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate acts as a catalyst in a variety of organic synthesis reactions. It is able to activate the reactants and facilitate the formation of the desired product. ethyl 2-(5-hydroxypyrimidin-2-yl)acetate acts as a Lewis acid, which is able to form a complex with the reactants and activate them for reaction.
Biochemical and Physiological Effects
ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various pharmaceuticals and agrochemicals, and thus may be indirectly responsible for any biochemical or physiological effects of these compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate has several advantages in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is also known to be toxic and should be handled with care.
Orientations Futures
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate has a wide range of potential applications in the future. It can be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and organic compounds. It can also be used as a catalyst in organic synthesis reactions. Additionally, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate could be used in the development of new materials, such as nanomaterials, and in the development of new methods for organic synthesis. Finally, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate could be used in the development of new catalysts for organic synthesis reactions.
Méthodes De Synthèse
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can be synthesized from the reaction of ethyl acetate and 5-hydroxypyrimidine in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-100°C for several hours. The reaction yields ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in a yield of up to 95%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(5-hydroxypyrimidin-2-yl)acetate involves the reaction of ethyl acetoacetate with 5-hydroxypyrimidine-2-carboxylic acid, followed by esterification with ethanol and acid catalysis.", "Starting Materials": [ "Ethyl acetoacetate", "5-hydroxypyrimidine-2-carboxylic acid", "Ethanol", "Acid catalyst" ], "Reaction": [ "Step 1: Ethyl acetoacetate and 5-hydroxypyrimidine-2-carboxylic acid are mixed together in a solvent such as ethanol.", "Step 2: The mixture is heated under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid.", "Step 3: The reaction mixture is cooled and the resulting product, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, is isolated by filtration or extraction." ] } | |
Numéro CAS |
948594-30-7 |
Nom du produit |
ethyl 2-(5-hydroxypyrimidin-2-yl)acetate |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



